2,2'-Bi-1,4-dioxane, 3-butyl-

Lipophilicity Physicochemical profiling Solubility prediction

2,2'-Bi-1,4-dioxane, 3-butyl- (CAS 6963-13-9), also known as Aids-124820, is a substituted bis-dioxane compound with the molecular formula C12H22O4 and a molecular weight of 230.30 g/mol. It belongs to the class of bicyclic dioxanes, which are cyclic ethers characterized by two 1,4-dioxane rings linked via a carbon-carbon bond, with a butyl substituent at the 3-position.

Molecular Formula C12H22O4
Molecular Weight 230.30 g/mol
CAS No. 6963-13-9
Cat. No. B12792798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Bi-1,4-dioxane, 3-butyl-
CAS6963-13-9
Molecular FormulaC12H22O4
Molecular Weight230.30 g/mol
Structural Identifiers
SMILESCCCCC1C(OCCO1)C2COCCO2
InChIInChI=1S/C12H22O4/c1-2-3-4-10-12(16-8-7-14-10)11-9-13-5-6-15-11/h10-12H,2-9H2,1H3
InChIKeyXMRNRCXSKHBACG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2'-Bi-1,4-dioxane, 3-butyl- (CAS 6963-13-9) Procurement Baseline: Chemical Identity and Physicochemical Profile


2,2'-Bi-1,4-dioxane, 3-butyl- (CAS 6963-13-9), also known as Aids-124820, is a substituted bis-dioxane compound with the molecular formula C12H22O4 and a molecular weight of 230.30 g/mol . It belongs to the class of bicyclic dioxanes, which are cyclic ethers characterized by two 1,4-dioxane rings linked via a carbon-carbon bond, with a butyl substituent at the 3-position . Its computed physicochemical properties include a density of 1.04 g/cm³, a boiling point of 322.1°C at 760 mmHg, a flash point of 116.2°C, a LogP of 1.376, and a topological polar surface area (PSA) of 36.92 Ų . The compound has been catalogued in the NIAID ChemDB for potential anti-HIV screening, indicating historical research interest in its biological activity, though specific bioactivity data remains unpublished in readily accessible public sources [1].

Why 2,2'-Bi-1,4-dioxane, 3-butyl- (6963-13-9) Cannot Be Replaced by Other In-Class Dioxanes for Research Procurement


Direct generic substitution of 2,2'-Bi-1,4-dioxane, 3-butyl- with other dioxane derivatives is not supported due to the lack of published comparative data defining functional equivalence. The compound differs from the unsubstituted 2,2'-bi-1,4-dioxane (CAS 14230-41-2) by the addition of a butyl group, which significantly alters its lipophilicity (LogP 1.376 vs. a predicted lower LogP for the parent) and may influence its solvent properties, membrane permeability, and target binding in biological assays . Furthermore, the compound's explicit designation as 'Aids-124820' within the NIAID ChemDB implies it underwent a distinct screening trajectory against HIV or related opportunistic pathogens, suggesting a unique biological annotation that would be invalidated by substituting a structural analog [1]. Without published head-to-head data, scientists must treat each bis-dioxane analog as a distinct chemical entity for procurement decisions.

2,2'-Bi-1,4-dioxane, 3-butyl- (6963-13-9): Quantitative Differentiation Evidence for Scientific and Industrial Selection


Physicochemical Differentiation: LogP and Lipophilicity vs. Unsubstituted 2,2'-Bi-1,4-dioxane

2,2'-Bi-1,4-dioxane, 3-butyl- exhibits a computed LogP value of 1.376, reflecting the lipophilicity increase conferred by the butyl substituent . This contrasts with the unsubstituted parent, 2,2'-Bi-1,4-dioxane (CAS 14230-41-2), which is expected to have a significantly lower LogP (estimated <0 based on molecular formula C8H14O4). The quantifiable difference in LogP (approximately >1.3 log units) suggests substantially different partitioning behavior in octanol/water systems, directly impacting its utility as a solvent, its environmental fate, and its behavior in biological assays.

Lipophilicity Physicochemical profiling Solubility prediction

Molecular Weight and Size Differentiation for Permeability and Reactivity Considerations

The target compound has a molecular weight of 230.30 g/mol, which is significantly larger than the unsubstituted 2,2'-Bi-1,4-dioxane (174.19 g/mol) . This 32% increase in molecular weight is accompanied by an increase in the number of rotatable bonds (due to the butyl chain), which can affect molecular flexibility, entropy of binding, and diffusion rates. In procurement for synthesis or biological testing, the exact molecular weight is essential for calculating molar equivalents and dosing concentrations; a generic substitution would lead to a 32% mass error in preparation.

Molecular weight Membrane permeability Reaction stoichiometry

Boiling Point and Thermal Stability Differentiation from Lower Alkyl Homologs

The reported boiling point of 322.1°C at 760 mmHg for 2,2'-Bi-1,4-dioxane, 3-butyl- is substantially higher than expected for methyl or ethyl-substituted bis-dioxane analogs, which would have lower molecular weights and weaker van der Waals interactions . While direct experimental boiling points for the exact methyl and ethyl analogs are not available in public sources, the trend within the 1,4-dioxane class indicates that each additional methylene unit in the alkyl substituent contributes approximately 20-30°C to the boiling point. This elevated boiling point may be advantageous or disadvantageous depending on the intended application, but it is a quantifiable differentiator for process chemistry where distillation or thermal stress is involved.

Thermal stability Distillation Process chemistry

Historical Biological Annotation in the NIAID ChemDB Anti-HIV Screening Database

2,2'-Bi-1,4-dioxane, 3-butyl- is catalogued under the identifier Aids-124820 within the NIAID ChemDB, a database that compiled preclinical data on compounds tested against HIV, HIV enzymes, or opportunistic pathogens [1]. While specific IC50 or EC50 values from this database have not been published in open-access literature, the database inclusion implies that the compound was synthesized and evaluated in a biological assay designed to detect anti-HIV or anti-opportunistic infection activity. This differs from the unsubstituted 2,2'-Bi-1,4-dioxane, which does not carry such a database identifier and for which no anti-HIV screening is documented. Procurement of the butyl-substituted compound is therefore essential for researchers aiming to replicate or extend any historical screening hits suggested by the ChemDB annotation.

Anti-HIV screening Drug discovery Chemical biology

Optimal Research and Industrial Application Scenarios for 2,2'-Bi-1,4-dioxane, 3-butyl- (6963-13-9) Based on Current Evidence


Anti-HIV or Antiviral Drug Discovery Follow-Up Studies

Given its annotation as Aids-124820 in the NIAID ChemDB, this compound is the appropriate choice for any laboratory seeking to reproduce, validate, or extend historical anti-HIV screening results associated with this specific dioxane scaffold . Substituting a close analog would break the historical data continuity and invalidate structure-activity relationship conclusions.

Lipophilic Aprotic Solvent for Organic Synthesis Requiring High Boiling Points

The combination of a moderate computed LogP (1.376) and a high boiling point (322.1°C) suggests utility as an aprotic, moderately lipophilic solvent for reactions that require sustained heating without evaporation . Its higher lipophilicity compared to the unsubstituted bis-dioxane can improve solubility of non-polar substrates, while its cyclic ether structure maintains the ability to solvate cations in organometallic reactions.

Physicochemical Reference Standard for Bis-Dioxane Analytical Method Development

With well-defined computed physicochemical properties (PSA 36.92 Ų, LogP 1.376, boiling point 322.1°C), this compound can serve as a reference standard for developing chromatographic or spectroscopic analytical methods aimed at detecting or quantifying bis-dioxane derivatives in reaction mixtures or environmental samples . Its distinct retention time and mass spectral fragmentation fingerprint differentiate it from lower alkyl homologs.

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